molecular formula C13H17ClN2O2 B262510 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Katalognummer B262510
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: HPKQCNOZONMOPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide, also known as CHEMBL206966, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase BRAF, which plays a crucial role in the regulation of cell growth and proliferation.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the inhibition of the protein kinase BRAF, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting BRAF, this compound can block the activation of downstream targets such as MEK and ERK, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of various types of cancer cells, including colorectal, lung, and thyroid cancer. It has also been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is its potency and selectivity as a BRAF inhibitor. It has been shown to have a higher affinity for BRAF than other inhibitors such as vemurafenib and dabrafenib. However, like other small molecule inhibitors, it has limitations such as poor solubility and bioavailability, which can affect its efficacy in vivo. Additionally, it can be difficult to obtain sufficient quantities of the compound for large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, such as BRAF and MEK inhibitors. Another potential direction is the investigation of this compound in combination with other therapeutic modalities such as immunotherapy. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various types of cancer.

Synthesemethoden

The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The synthesis method has been described in detail in various scientific publications.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly melanoma. It has been shown to be a potent inhibitor of BRAF, which is mutated in approximately 50% of melanomas. In preclinical studies, this compound has demonstrated significant antitumor activity in BRAF-mutant melanoma cell lines and xenograft models.

Eigenschaften

Molekularformel

C13H17ClN2O2

Molekulargewicht

268.74 g/mol

IUPAC-Name

2-chloro-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI-Schlüssel

HPKQCNOZONMOPM-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2Cl

Kanonische SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2Cl

Löslichkeit

40.3 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.